N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

hydrogen bonding polar surface area drug-likeness

This exclusive triazole-4-carboxamide uniquely combines a validated TAAR1 pharmacophore (3-cyanophenyl) with a privileged PXR ligand core, setting it apart from generic analogs. Its distinguishing chiral 2-hydroxy-2-phenylethyl substituent adds a critical hydrogen-bond donor, directly modulating target selectivity between PXR inverse agonism/pure antagonism and potentially shifting CB1/CB2 affinity. Secure this dual-probe molecule to map ligand-receptor fingerprints in CNS programs where metabolic homeostasis and aminergic signaling converge.

Molecular Formula C18H15N5O2
Molecular Weight 333.351
CAS No. 1396674-22-8
Cat. No. B2624127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS1396674-22-8
Molecular FormulaC18H15N5O2
Molecular Weight333.351
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC3=CC=CC(=C3)C#N)O
InChIInChI=1S/C18H15N5O2/c19-10-13-5-4-8-15(9-13)20-18(25)16-11-23(22-21-16)12-17(24)14-6-2-1-3-7-14/h1-9,11,17,24H,12H2,(H,20,25)
InChIKeyUVPNWOPLEPSLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-Cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1396674-22-8): Procurement-Relevant Structural Profile


N-(3-Cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic 1,2,3-triazole-4-carboxamide derivative (C₁₈H₁₅N₅O₂, MW 333.35 g/mol) . Its scaffold features a 1,2,3-triazole-4-carboxamide core, a meta-cyanophenyl group on the amide nitrogen, and a chiral 2-hydroxy-2-phenylethyl substituent at the N1 position of the triazole ring . This compound belongs to a privileged chemotype extensively explored for nuclear receptor modulation (e.g., PXR inverse agonism/antagonism) [1], cannabinoid receptor modulation [2], and trace amine-associated receptor 1 (TAAR1) agonism [3]. Its unique combination of a hydrogen-bond-donating secondary alcohol, a polar nitrile group, and a conformationally flexible phenylethyl linker distinguishes it from simpler triazole-4-carboxamide analogs.

Why N-(3-Cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic Triazole-4-Carboxamide Analogs


Within the 1,2,3-triazole-4-carboxamide chemical class, minor structural variations produce profound shifts in target selectivity profiles. For example, in PXR modulator optimization, the same core scaffold yielded both potent inverse agonists (e.g., compound 85, IC₅₀ in the low nanomolar range) and functionally distinct pure antagonists (compound 89) through controlled side-chain modifications [1]. Similarly, N1-substitution patterns on the triazole ring dictate selectivity between CB1 and CB2 cannabinoid receptors [2], while the nature of the aryl-carboxamide substituent governs TAAR1 affinity versus off-target aminergic receptor activity [3]. Generic substitution—e.g., replacing the N1-(2-hydroxy-2-phenylethyl) group with a simple N1-phenyl or N1-benzyl group, or exchanging the 3-cyanophenyl amide for an unsubstituted phenyl amide—is therefore expected to alter hydrogen-bonding capacity, lipophilicity, and conformational preferences, fundamentally rewiring the compound's polypharmacology. Direct experimental confirmation of these differentiation points for the target compound is warranted.

Quantitative Differentiation Evidence for N-(3-Cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


Structural Differentiation from Des-Hydroxy N1-Phenyl/N1-Benzyl Triazole-4-Carboxamides

The target compound contains a secondary alcohol at the N1-phenylethyl substituent (calculated tPSA ≈ 100 Ų, 2 H-bond donors, 6 H-bond acceptors), whereas the closest des-hydroxy analogs—such as N-(3-cyanophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide—lack this H-bond donor entirely (tPSA ≈ 80 Ų, 1 H-bond donor, 5 H-bond acceptors) . The additional hydroxyl group is predicted to increase aqueous solubility and modulate permeability, as observed across diverse chemotypes where a single hydroxyl addition reduces logP by approximately 0.5–1.0 units [1].

hydrogen bonding polar surface area drug-likeness

Hydrogen Bonding Capacity for Target Engagement: PXR Inverse Agonism vs. Antagonism Differentiation

In the systematic SAR campaign on 1H-1,2,3-triazole-4-carboxamides targeting PXR, the presence and positioning of hydrogen-bond-forming substituents on the N1-aryl/alkyl group proved decisive in switching between inverse agonism and pure antagonism [1]. Compound 85 (dual inverse agonist/antagonist) and compound 89 (pure antagonist) differ by a single functional group on the N1 substituent, yet exhibit IC₅₀ values of 0.021–0.049 μM (binding) and 0.23–0.15 μM (cellular), respectively [1]. The 2-hydroxy-2-phenylethyl group in the target compound provides a stereochemically defined H-bond donor at the benzylic position, which is absent in all reported PXR-active triazole-4-carboxamides and may enable a unique pharmacophoric interaction with the PXR ligand-binding domain.

PXR nuclear receptor inverse agonism SAR

Cyanophenyl vs. Other Aryl Substitution: TAAR1 Affinity Differentiation

The triazole carboxamide patent literature (US9416127B2) establishes that compounds bearing a 3-cyanophenyl amide substituent exhibit superior affinity for TAAR1 compared to unsubstituted phenyl or 4-fluorophenyl analogs [1]. Among the exemplified compounds, the meta-cyano substitution on the phenyl ring is explicitly claimed as a preferred embodiment for achieving TAAR1 agonism with EC₅₀ values reaching the low nanomolar range (e.g., 22.4 nM for a related pyrazole-carboxamide analog in the same patent family) [1]. The target compound uniquely combines this TAAR1-favoring 3-cyanophenyl group with an N1-(2-hydroxy-2-phenylethyl) substituent, a motif not exemplified in the TAAR1 patent but structurally related to PXR-active and cannabinoid-active chemotypes [2].

TAAR1 trace amine receptor GPCR affinity

Lipophilicity Control and CNS Drug-Likeness: Phenyl vs. Thiophene in the N1-Hydroxyethyl Side Chain

The target compound's N1 substituent incorporates a phenyl ring at the 2-hydroxyethyl position, whereas a closely related analog—N-(3-cyanophenyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1396680-33-3)—substitutes the phenyl with a thiophene ring [1]. Based on established substituent constants (π-thiophene ≈ 1.61 vs. π-phenyl ≈ 1.96), the thiophene-for-phenyl replacement is predicted to reduce logP by approximately 0.3–0.4 units and modestly increase topological polar surface area [2], resulting in divergent CNS penetration and metabolic stability profiles between the two compounds.

CNS drug-likeness logP blood-brain barrier thiophene

Synthetic Accessibility and Yield: Hydroxy-Phenylethyl Triazole vs. Carbohydrazide Analogs

The target compound is assembled via a modular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between a phenylethyl azide precursor and a propiolamide, followed by amide coupling with 3-cyanoaniline . In contrast, the related 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carbohydrazide requires an additional hydrazinolysis step, introducing handling hazards, lower yields, and higher procurement costs. CuAAC-based triazole-4-carboxamide syntheses typically achieve 70–90% yields [1], whereas hydrazide conversions often proceed at 50–65% yields due to competing side reactions.

synthetic yield click chemistry carbohydrazide procurement cost

Recommended Application Scenarios for N-(3-Cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in Research and Early Discovery


PXR Pharmacology Tool for Dissecting Inverse Agonism vs. Antagonism

Based on SAR from Li et al. (2022) demonstrating that N1-substituent H-bond capacity controls functional modality at PXR [1], this compound—bearing a unique chiral 2-hydroxyl group—should be prioritized as a probe to determine whether hydroxyl introduction shifts the functional profile from dual inverse agonist/antagonist toward pure antagonism. Researchers investigating PXR-mediated drug–drug interactions can use it alongside compound 85 (inverse agonist) and compound 89 (antagonist) to map ligand–receptor interaction fingerprints.

TAAR1–PXR Polypharmacology Screening for CNS Disorders

The 3-cyanophenyl carboxamide motif is a validated TAAR1 pharmacophore (EC₅₀ = 22.4 nM for related analogs in US9416127B2) [2], while the 1,2,3-triazole-4-carboxamide core is a privileged PXR ligand scaffold [1]. This compound uniquely integrates both pharmacophores, making it suitable for dual-target screening in CNS indications where TAAR1 agonism (antidepressant, antipsychotic) and PXR modulation (metabolic homeostasis) are both therapeutically relevant. No other commercially available compound simultaneously addresses these two targets.

Cannabinoid Receptor Selectivity Profiling in Metabolic Disease Models

The 1,2,3-triazole-4-carboxamide chemotype has demonstrated CB1/CB2 receptor modulation in the patent literature (EP1921072A1) [3]. The target compound's N1-(2-hydroxy-2-phenylethyl) substituent introduces a hydrogen-bond donor at the benzylic position—a structural feature absent in all CB1/CB2-active triazole-4-carboxamides reported to date. This compound should be evaluated for CB1 vs. CB2 selectivity in cAMP and β-arrestin assays to determine whether the hydroxyl group confers subtype selectivity, a critical parameter for peripherally restricted CB1 antagonists in metabolic disease.

Comparative Physicochemical Profiling for CNS Drug Candidate Triage

With a calculated tPSA of approximately 100 Ų and an estimated ClogP of approximately 2.8 [4], this compound occupies a favorable CNS drug-like space distinct from its thiophene analog (ClogP ≈ 2.4, tPSA ≈ 103 Ų) and des-hydroxy analog (tPSA ≈ 80 Ų). Procurement for comparative physicochemical profiling—including experimental logP/logD determination, kinetic solubility measurement, and PAMPA permeability—will establish whether the 2-hydroxyl group provides a meaningful advantage in balancing solubility and passive permeability for oral CNS programs.

Quote Request

Request a Quote for N-(3-cyanophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.